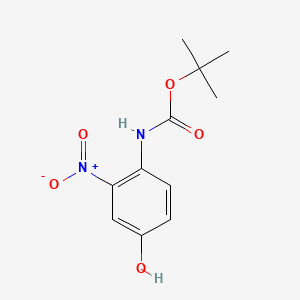

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(4-hydroxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-5-4-7(14)6-9(8)13(16)17/h4-6,14H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGKSSMRZFWQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165553 | |

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201811-20-3 | |

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201811-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate, a key intermediate in medicinal chemistry and drug development. This document details the strategic considerations behind the synthetic route, a validated, step-by-step experimental protocol, and a discussion of the underlying reaction mechanism. It is intended for an audience of researchers, chemists, and professionals in the pharmaceutical sciences who require a practical and scientifically grounded understanding of this important chemical transformation. We will delve into the causality of experimental choices, methods for characterization and validation, and critical safety considerations to ensure a reliable and reproducible synthesis.

Introduction and Strategic Importance

Tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate (CAS No. 197442-80-1) is a valuable bifunctional building block in organic synthesis.[1][2] Its structure incorporates a phenol, a nitro group, and a protected amine, offering multiple points for subsequent chemical modification. The nitro group can be reduced to an amine, the phenol can undergo O-alkylation or O-acylation, and the Boc-protected amine can be deprotected to reveal a nucleophilic site. This versatility makes it a sought-after precursor for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other biologically active molecules.

The synthesis of this intermediate primarily involves the selective protection of the amino group of 4-amino-3-nitrophenol. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is one of the most common amine-protecting groups in organic synthesis due to its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) and its facile removal under moderately strong acidic conditions.[3][4] This guide will focus on the most common and reliable method for this transformation: the reaction of 4-amino-3-nitrophenol with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Strategy and Mechanistic Rationale

The core of the synthesis is the chemoselective N-acylation of the amino group in 4-amino-3-nitrophenol in the presence of a free hydroxyl group.

Retrosynthetic Analysis:

The primary challenge is to ensure the reaction occurs on the more nucleophilic amino group rather than the phenolic hydroxyl group. Generally, anilines are more nucleophilic than phenols, allowing for selective N-acylation under controlled conditions. The reaction is facilitated by a non-nucleophilic base, which deprotonates the amine to enhance its reactivity towards the electrophilic carbonyl of di-tert-butyl dicarbonate.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Activation (Optional but common): A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), deprotonates the amino group of 4-amino-3-nitrophenol, increasing its nucleophilicity.

-

Nucleophilic Attack: The lone pair of the nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).

-

Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

-

Collapse and Product Formation: The intermediate collapses, eliminating a tert-butoxycarbonyl group as tert-butanol and carbon dioxide, or forming a stable tert-butoxide and a carbamic acid intermediate which then decomposes. The final product, tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate, is formed.

Validated Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

3.1. Materials and Reagents

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 4-Amino-3-nitrophenol | 610-81-1 | 154.12 | 5.00 g | 1.0 | Purity ≥98%[5][6] |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 7.79 g | 1.1 | Purity ≥98%[4] |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 4.9 mL | 1.1 | Anhydrous, freshly distilled |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - | Anhydrous |

| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | For extraction |

| Brine (Saturated NaCl) | - | - | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | For drying |

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

-

Dissolution: To the flask, add 4-amino-3-nitrophenol (5.00 g, 32.4 mmol). Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Slowly add triethylamine (4.9 mL, 35.7 mmol, 1.1 eq) to the cooled solution via syringe. In a separate beaker, dissolve di-tert-butyl dicarbonate (7.79 g, 35.7 mmol, 1.1 eq) in a minimal amount of anhydrous THF (~20 mL) and add this solution dropwise to the reaction mixture over 15-20 minutes using an addition funnel.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-16 hours (overnight).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product spot should be visible under UV light and will have a lower Rf value than the starting material.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system or by flash column chromatography on silica gel to afford the pure product as a solid.

Product Characterization and Validation

The identity and purity of the synthesized tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate must be confirmed through analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₄N₂O₅[1] |

| Molecular Weight | 254.24 g/mol [1] |

| Appearance | Yellow to orange solid |

| Melting Point | ~150-154 °C (for 4-amino-3-nitrophenol starting material, product may vary)[6] |

| Purity (by HPLC) | ≥98% |

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the tert-butyl protons (~1.5 ppm, 9H), aromatic protons in the 7-8 ppm region, a singlet for the phenolic -OH (likely >9 ppm), and a singlet for the carbamate N-H (~9-10 ppm).

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the quaternary carbon of the tert-butyl group (~28 ppm), the O-C(CH₃)₃ carbon (~80 ppm), aromatic carbons (110-150 ppm), and the carbamate carbonyl carbon (~153 ppm).

-

FT-IR (KBr, cm⁻¹): Key stretches would include N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2980 cm⁻¹), C=O stretching of the carbamate (~1700 cm⁻¹), and N-O stretching of the nitro group (~1530 and 1350 cm⁻¹).

-

Mass Spectrometry (ESI-MS): The calculated m/z for [M+H]⁺ is 255.09.

Safety and Handling Precautions

-

4-Amino-3-nitrophenol: Harmful if swallowed and may cause an allergic skin reaction.[6]

-

Di-tert-butyl dicarbonate (Boc₂O): Acrid odor. It is a lachrymator and should be handled with care in a well-ventilated fume hood.

-

Triethylamine (TEA): Flammable and corrosive. Causes severe skin burns and eye damage.

-

Solvents (THF, Ethyl Acetate): Highly flammable. Handle away from ignition sources.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis. All operations should be conducted inside a certified chemical fume hood.

Conclusion

The synthesis of tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate via Boc protection of 4-amino-3-nitrophenol is a robust and reliable procedure. The presented protocol, grounded in established chemical principles, offers a clear pathway to obtaining this versatile intermediate in high purity and yield. By understanding the underlying mechanism, carefully controlling reaction conditions, and adhering to safety protocols, researchers can confidently incorporate this synthesis into their research and development workflows, paving the way for the discovery of new therapeutic agents.

References

- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth. 2007, 84, 101.

- Lombardo, M., & Trombini, C. (2000). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 163-194.

- Google Patents. (2007). Process of preparing 4-amino-3-nitro phenol. CN101066929A.

- Guidechem. (n.d.). How to prepare and use 4-Amino-3-nitrophenol effectively?.

- ChemScene. (n.d.). tert-Butyl (4-hydroxy-3-nitrophenyl)

- CATO Reference Materials. (n.d.). tert-Butyl (4-hydroxy-3-nitrophenyl)

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ChemicalBook. (2019).

- PubChem. (n.d.). 4-Amino-3-Nitrophenol.

- Sigma-Aldrich. (n.d.). 4-Amino-3-nitrophenol.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 197442-80-1 | | CATO参考物质 [en.cato-chem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 5. 4-Amino-3-Nitrophenol | C6H6N2O3 | CID 3758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-氨基-3-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of tert-butyl (4-hydroxy-2-nitrophenyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. While this specific molecule is not extensively documented in mainstream chemical literature, its properties and reactivity can be reliably extrapolated from its constituent functional groups and well-characterized structural isomers. This document synthesizes available data on related compounds to offer a robust working profile for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound is a substituted aromatic compound featuring three key functional groups: a Boc-protected amine, a phenolic hydroxyl group, and a nitro group. This trifunctional nature makes it a highly versatile building block. The ortho-nitro group significantly influences the electronic properties of the phenyl ring and the reactivity of the adjacent carbamate, while the para-hydroxyl group offers a handle for further derivatization. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, essential in multi-step synthetic sequences.[1][2] Its strategic value lies in its potential for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and substituted anilines, which are prevalent motifs in medicinal chemistry.

Physicochemical and Spectroscopic Properties

Direct experimental data for the target compound is scarce. However, we can establish a reliable profile by analyzing its precursor and a closely related isomer, tert-butyl (4-hydroxy-3-nitrophenyl)carbamate (CAS No. 197442-80-1).[3]

Table 1: Physicochemical Properties

| Property | Value (Estimated/Calculated) | Rationale & References |

| Molecular Formula | C₁₁H₁₄N₂O₅ | Calculated from structure. |

| Molecular Weight | 254.24 g/mol | Calculated from formula.[3] |

| Appearance | Yellow to orange crystalline solid | Based on related nitrophenyl compounds.[4] |

| Melting Point | 145-155 °C | Estimated based on the precursor 4-amino-3-nitrophenol (150-154 °C) and related isomers.[5][6] |

| Solubility | Soluble in methanol, ethyl acetate, DCM; sparingly soluble in water. | General solubility for Boc-protected anilines and phenols. |

| CAS Number | Not assigned | No specific CAS number found in public databases. |

Spectroscopic Analysis (Predicted)

The following spectral data are predicted based on the analysis of structurally similar compounds, including tert-butyl (2-nitrophenyl)carbamate and tert-butyl (4-hydroxyphenyl)carbamate.[4]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks / Shifts | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-10.5 (s, 1H), δ 8.5-9.5 (s, 1H), δ 7.5-7.8 (m, 2H), δ 7.0-7.2 (m, 1H), δ 1.45 (s, 9H) | Phenolic -OH, Carbamate N-H, Aromatic protons, tert-butyl protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 152-154, δ 145-150, δ 135-140, δ 120-130 (multiple), δ 80-82, δ 28-29 | Carbonyl (C=O), C-OH, C-NO₂, Aromatic carbons, Quaternary tert-butyl C, tert-butyl methyls. |

| FT-IR (KBr, cm⁻¹) | 3300-3500 (br), 3200-3350, 1700-1725, 1520-1550, 1330-1350 | O-H stretch (phenol), N-H stretch (carbamate), C=O stretch (carbamate), N-O asymmetric stretch, N-O symmetric stretch.[7] |

Synthesis Methodology

The most logical and efficient synthesis of this compound involves the direct protection of the amino group of its precursor, 4-amino-3-nitrophenol.

Precursor Synthesis: 4-Amino-3-nitrophenol

The starting material, 4-amino-3-nitrophenol (also known as 4-hydroxy-2-nitroaniline), can be synthesized from p-aminophenol via a two-step acetylation-nitration-hydrolysis sequence.[8] This established procedure ensures a reliable supply of the key intermediate.

Diagram 1: Synthetic Workflow

Caption: Proposed synthesis of the target compound from p-aminophenol.

Experimental Protocol: Boc-Protection of 4-Amino-3-nitrophenol

This protocol is a robust, field-proven method for the N-Boc protection of aminophenols. The causality behind these steps ensures high yield and purity.

-

Dissolution: In a round-bottom flask, dissolve 4-amino-3-nitrophenol (1.0 eq) in an appropriate solvent like tetrahydrofuran (THF) or dioxane. The choice of a polar aprotic solvent is critical to ensure the solubility of the polar starting material without interfering with the reaction.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (2.0 eq), to the solution and stir. The base is essential to deprotonate the amino group, increasing its nucleophilicity to attack the Boc-anhydride. It also neutralizes the tert-butoxycarboxylic acid byproduct.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture at 0 °C.[9] The slow, cooled addition is a key control measure to manage the exothermic reaction and prevent side reactions, such as O-acylation of the phenol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic salts and residual base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Chemical Behavior

The molecule's functionality dictates its reactivity, offering several pathways for synthetic elaboration.

-

Boc Group (Acid-Labile): The carbamate is stable to most bases and nucleophiles but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to reveal the free amine.[10] This orthogonality is a cornerstone of modern protecting group strategy.

-

Phenolic Group (Weakly Acidic): The hydroxyl group is acidic and can be deprotonated with a suitable base for O-alkylation or O-acylation reactions, allowing for the introduction of diverse substituents.

-

Nitro Group (Reducible): The nitro group is a versatile functional handle that can be readily reduced to an amine using various reagents, such as H₂/Pd-C, SnCl₂, or Fe/HCl.[7] This transformation provides access to 2,4-diaminophenol derivatives, which are valuable precursors for pharmaceuticals and dyes.

Diagram 2: Key Reactivity Pathways

Caption: Major chemical transformations of the title compound.

Applications in Research and Drug Development

As a trifunctional intermediate, this compound is a valuable scaffold for building molecules of pharmaceutical interest.

-

Synthesis of Benzimidazoles and Benzoxazoles: The subsequent reduction of the nitro group to an amine unmasks a 1,2-amino-aniline derivative (after Boc deprotection and phenol protection/deprotection steps). This structure is a direct precursor to benzimidazoles and related heterocycles, which are core components of many kinase inhibitors and other therapeutic agents.[6]

-

Fine Chemical and Dye Synthesis: The precursor, 4-amino-3-nitrophenol, is used in the manufacturing of hair dyes and other cosmetic products.[6] The Boc-protected version allows for more controlled and selective reactions in the synthesis of advanced dye structures.

-

Prodrug Design: The carbamate linkage is a stable and well-recognized motif in medicinal chemistry, often used as a peptide bond isostere or in prodrug design to enhance pharmacokinetic properties.[1]

Safety and Handling

A formal Safety Data Sheet (SDS) is not available for this specific compound. Therefore, handling precautions must be based on the known hazards of its precursor and related compounds.

-

Hazard Profile: The precursor, 4-amino-3-nitrophenol, is harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the eyes, respiratory system, and skin. It is also a known skin sensitizer.[6] It is prudent to assume the target compound carries a similar hazard profile.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5]

This guide provides a foundational understanding of this compound, empowering researchers to utilize this versatile intermediate with confidence in their synthetic endeavors.

References

-

Jinan Future chemical Co.,Ltd. (n.d.). 4-Amino-3-nitrophenol CAS:610-81-1. Retrieved from [Link]

-

ChemBK. (2022, October 16). 4-Amino-3-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-Nitrophenol. Retrieved from [Link]

-

CATO Reference Materials. (n.d.). tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). TERT-BUTYL (4-FLUORO-2-METHOXY-5-NITROPHENYL)CARBAMATE (CAS No. 1802924-13-5) Suppliers. Retrieved from [Link]

-

Shaik, A. B., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1533-1546. Available from: [Link]

- Supporting Information for an unspecified article. (n.d.).

-

ResearchGate. (n.d.). Synthesis of carbamates 7–9. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). tert-Butyl 4-Nitrophenylcarbamate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Amino-3-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

YouTube. (2015, October 26). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 197442-80-1 | | CATO参考物质 [en.cato-chem.com]

- 3. rsc.org [rsc.org]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 4-Amino-3-nitrophenol | 610-81-1 [chemicalbook.com]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Characterization of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential characterization data for tert-butyl (4-hydroxy-2-nitrophenyl)carbamate, a key intermediate in various synthetic pathways. Drawing upon established principles of organic chemistry and spectroscopic analysis, this document offers insights into the structural elucidation and purity assessment of this compound, ensuring its suitability for downstream applications in pharmaceutical research and development.

The strategic placement of the hydroxyl, nitro, and Boc-protected amine functionalities on the phenyl ring makes this molecule a versatile building block. Understanding its detailed characterization is paramount for predicting its reactivity, ensuring consistency in experimental outcomes, and adhering to rigorous quality standards.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The data presented here is a consolidation of information from chemical suppliers and extrapolated from closely related analogs.[1][2]

| Property | Value | Source/Justification |

| CAS Number | 197442-80-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₅ | [1][2] |

| Molecular Weight | 254.24 g/mol | [1][2] |

| Appearance | Expected to be a yellow solid | Based on analogs like tert-butyl (2-nitrophenyl)carbamate.[3] |

| Melting Point | Not explicitly available. Expected to be in the range of 100-150 °C. | Inferred from related compounds: tert-butyl (2-nitrophenyl)carbamate (89-90 °C) and tert-butyl (4-hydroxyphenyl)carbamate (145-147 °C).[3] The presence of both nitro and hydroxyl groups likely influences the crystal lattice energy. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Limited solubility in water and non-polar solvents like hexanes. | General solubility characteristics of Boc-protected anilines and phenolic compounds.[4] |

| Storage | Sealed in a dry, room temperature environment is recommended. For long-term stability, storage at 2-8°C is advisable.[1] | To prevent hydrolysis of the carbamate and degradation. |

Molecular Structure and Elucidation Workflow

The structural confirmation of this compound relies on a synergistic application of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for synthesis and structural validation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds.[3]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.70 | br s | 1H | -NH -Boc | Carbamate protons are typically broad singlets and downfield due to the electron-withdrawing nature of the carbonyl group. |

| ~8.00 | d | 1H | Ar-H (H-3) | Aromatic proton ortho to the nitro group and adjacent to the NHBoc group, expected to be the most downfield aromatic signal. |

| ~7.20 | dd | 1H | Ar-H (H-5) | Aromatic proton ortho to the hydroxyl group and meta to the nitro group. |

| ~7.00 | d | 1H | Ar-H (H-6) | Aromatic proton meta to both the nitro and hydroxyl groups. |

| ~5.00 | br s | 1H | -OH | Phenolic proton, chemical shift can vary with concentration and solvent. |

| 1.55 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C =O (carbamate) | Carbonyl carbon of the Boc group. |

| ~152.0 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group. |

| ~136.0 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group. |

| ~135.0 | Ar-C -NHBoc | Aromatic carbon attached to the carbamate nitrogen. |

| ~126.0 | Ar-C H | Aromatic methine carbons. |

| ~121.0 | Ar-C H | |

| ~115.0 | Ar-C H | |

| ~82.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| 28.3 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Expected IR Absorption Bands (KBr or ATR):

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Significance |

| 3400 - 3200 | O-H, N-H | Stretching | Broad band for the phenolic -OH and a sharper band for the N-H of the carbamate.[5] |

| ~1715 | C=O | Stretching | Strong absorption characteristic of the carbamate carbonyl group.[5] |

| 1580, 1340 | N-O | Asymmetric & Symmetric Stretching | Strong absorptions indicative of the nitro group. |

| ~1250, ~1160 | C-O | Stretching | Associated with the carbamate and phenol C-O bonds.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI):

| Ion | m/z (calculated) | m/z (expected) |

| [M+H]⁺ | 255.0924 | ~255.1 |

| [M+Na]⁺ | 277.0743 | ~277.1 |

| [M-H]⁻ | 253.0779 | ~253.1 |

The fragmentation pattern would likely involve the loss of the tert-butyl group (M - 57) or the entire Boc group (M - 101).

Synthetic and Purification Protocols

A reliable synthesis and purification protocol is crucial for obtaining high-quality material. The following is a generalized procedure based on standard organic chemistry practices for Boc protection of anilines.[6]

Caption: Experimental workflow for synthesis and purification.

Detailed Protocol:

-

Reaction Setup: To a solution of 4-amino-3-nitrophenol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a mild acid, such as saturated aqueous ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

The comprehensive characterization of this compound through NMR, IR, and MS, combined with established physicochemical properties, provides the necessary framework for its effective use in research and development. The protocols and data presented in this guide serve as a critical resource for scientists, ensuring the quality and identity of this versatile chemical intermediate. Adherence to these characterization standards is essential for achieving reproducible and reliable results in the synthesis of complex molecular targets.

References

-

tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 10, 2026, from a generic supporting information link for a relevant journal article. A representative link is: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Synthesis of carbamates 7–9. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

tert-Butyl 4-nitrophenylcarbamate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

tert-Butyl n-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate. (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

tert-Butyl ((1R,2R)-1-hydroxy-6-(4-nitrophenyl)-1-phenylhex-5-yn-2-yl)carbamate. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.

-

tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate. (n.d.). CATO Reference Materials. Retrieved January 10, 2026, from [Link]

-

Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators. Retrieved January 10, 2026, from [Link]

-

tert-Butyl n-[2-(4-hydroxyphenyl)ethyl]carbamate (C13H19NO3). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 197442-80-1 | | CATO参考物质 [en.cato-chem.com]

- 3. rsc.org [rsc.org]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the NMR Spectroscopic Analysis of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this molecule through detailed ¹H and ¹³C NMR spectral interpretation. We will explore the underlying principles that govern the chemical shifts and coupling patterns, offering a robust framework for the analysis of similarly substituted aromatic compounds.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure. For a multi-substituted aromatic compound like this compound, NMR allows for the unambiguous assignment of protons and carbons, confirming the regiochemistry of the substituents on the phenyl ring. The electronic effects of the nitro group (a strong electron-withdrawing group), the hydroxyl group (a strong electron-donating group), and the tert-butoxycarbonyl (Boc) protecting group all contribute to a unique and predictable NMR fingerprint.[1] This guide will dissect this fingerprint to provide a complete structural picture.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is predicated on a well-defined experimental protocol. The following outlines a standard procedure for the analysis of this compound.

1. Sample Preparation:

-

Solvent Selection: The choice of a deuterated solvent is critical. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its non-exchangeable proton signal, which does not interfere with the aromatic or carbamate protons. The hydroxyl and amine protons of the analyte will be observable as they will exchange with residual water in the solvent at a rate that, in DMSO, often allows for their observation. Chloroform-d (CDCl₃) is another common solvent, though the hydroxyl and NH proton signals may be broader or exchange more rapidly.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer.

2. NMR Spectrometer Parameters:

-

Field Strength: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion, particularly in the aromatic region.

-

¹H NMR Acquisition:

-

A standard pulse program for ¹H NMR is used.

-

The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum of singlets for each unique carbon atom.[2]

-

The spectral width should be set to cover the expected range for all carbon environments (typically 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to obtain a spectrum with an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed in Table 1. The chemical shifts are influenced by the electronic nature of the substituents. The nitro group strongly deshields ortho and para protons, while the hydroxyl and carbamate groups have a more complex influence, with the lone pair on the oxygen and nitrogen atoms causing shielding at the ortho and para positions.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~9.5-10.5 | broad singlet | - | 1H | OH | The phenolic proton is acidic and its chemical shift is concentration and solvent dependent. In DMSO, it is often observed as a broad singlet. |

| ~8.5-9.0 | broad singlet | - | 1H | NH | The carbamate NH proton is also subject to exchange and its chemical shift can vary. It is typically a broad singlet. |

| ~7.8-8.0 | d | ~2.5 | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~7.0-7.2 | dd | ~9.0, ~2.5 | 1H | H-5 | This proton is coupled to both H-3 (meta coupling) and H-6 (ortho coupling), resulting in a doublet of doublets. |

| ~6.8-7.0 | d | ~9.0 | 1H | H-6 | This proton is ortho to the electron-donating hydroxyl group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-5. |

| ~1.5 | s | - | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region of the spectrum.[3] |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is presented in Table 2. The chemical shifts of the aromatic carbons are highly dependent on the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-160 | C-4 | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~152-155 | C=O | The carbonyl carbon of the carbamate group appears in the typical downfield region for this functional group. |

| ~138-142 | C-2 | The carbon attached to the electron-withdrawing nitro group will be deshielded. |

| ~125-130 | C-1 | The carbon bearing the carbamate group. |

| ~120-125 | C-6 | Aromatic CH carbon. |

| ~115-120 | C-5 | Aromatic CH carbon. |

| ~110-115 | C-3 | Aromatic CH carbon. |

| ~80-82 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[4] |

Visualizing the Structure and NMR Analysis Workflow

To aid in the understanding of the molecular structure and the process of its elucidation via NMR, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Conclusion

The structural characterization of this compound by NMR spectroscopy is a clear demonstration of the power of this analytical technique. The predicted ¹H and ¹³C NMR data, based on established principles of substituent effects, provide a detailed and confident assignment of all proton and carbon signals. This guide serves as a valuable resource for researchers, providing not only the expected spectral data but also the underlying rationale for the observed chemical shifts and coupling patterns. The methodologies and interpretative strategies outlined herein are broadly applicable to the structural analysis of a wide range of substituted aromatic compounds.

References

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link][5]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][6]

-

Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link][7]

-

PubChem. (n.d.). tert-Butyl 4-nitrophenylcarbamate. Retrieved from [Link][8]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link][9]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link][1]

-

Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link][10]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. tert-Butyl 4-nitrophenylcarbamate | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Putative Mechanisms of Action of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the biological activities of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate. As a molecule with a unique substitution pattern, its precise mechanism of action is not yet fully elucidated in publicly available literature. This guide, therefore, adopts a hypothesis-driven approach, grounded in the established pharmacology of its core chemical moieties: the carbamate functional group and the nitrophenyl ring system.

We will delve into the probable molecular targets and signaling pathways, providing not just a theoretical framework but also detailed, field-proven experimental protocols to empower researchers to rigorously test these hypotheses. The structure of this guide is designed to be fluid, mirroring the scientific process of inquiry, from broad mechanistic hypotheses to specific experimental validation.

I. Molecular Profile and Structural Rationale

This compound is a small molecule featuring a carbamate linkage to a nitrophenyl ring, which is further substituted with a hydroxyl group. The tert-butyl group is a bulky, lipophilic moiety that can influence solubility and steric interactions with biological targets. The electronic properties of the nitrophenyl ring, modified by the hydroxyl group, are key to its potential reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 201811-20-3 | [1] |

| Molecular Formula | C11H14N2O5 | [2] |

| Molecular Weight | 254.24 g/mol | [2] |

II. Postulated Mechanism of Action 1: Cholinesterase Inhibition

The carbamate functional group is a well-established pharmacophore responsible for the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] Carbamate insecticides, for instance, exert their neurotoxic effects through this mechanism. The carbamate moiety acts as a "pseudo-irreversible" inhibitor, carbamylating a serine residue in the active site of the enzyme, thereby rendering it inactive. This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

The general mechanism of acetylcholinesterase inhibition by carbamates is depicted below.

Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a robust method for determining the inhibitory potential of this compound against acetylcholinesterase.

A. Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer to a final concentration of 10 mM.

-

Acetylthiocholine Iodide (ATCI) Solution: Prepare a 75 mM solution of ATCI in deionized water.

-

Enzyme Solution: Prepare a stock solution of human recombinant acetylcholinesterase in assay buffer. The final concentration will need to be optimized for the specific assay conditions.

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

B. Assay Procedure (96-well plate format):

-

Add 20 µL of assay buffer to all wells.

-

Add 20 µL of the test compound at various concentrations (serial dilutions from the stock solution) to the test wells. Add 20 µL of DMSO to the control wells.

-

Add 20 µL of the AChE solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-20 minutes.

C. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

III. Postulated Mechanism of Action 2: Anticancer Activity via Apoptosis Induction

The presence of a nitrophenyl group in a molecule can sometimes be associated with anticancer activity.[4] It is plausible that this compound could exert cytotoxic effects on cancer cells, potentially through the induction of apoptosis. This programmed cell death can be initiated through various signaling pathways, often culminating in the activation of caspases and subsequent cleavage of cellular proteins.

Hypothesized Apoptotic Pathway.

Experimental Workflow for Assessing Anticancer Activity

A multi-step approach is necessary to determine the anticancer potential of the compound.

Sources

- 1. This compound | 201811-20-3 [sigmaaldrich.com]

- 2. 197442-80-1 | | CATO参考物质 [en.cato-chem.com]

- 3. tert-Butylcarbamate-containing histone deacetylase inhibitors: apoptosis induction, cytodifferentiation, and antiproliferative activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Lynchpin of Amine-Containing Scaffolds: A Technical Guide to tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate

Abstract

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. This guide provides an in-depth technical exploration of tert-butyl (4-hydroxy-2-nitrophenyl)carbamate, a pivotal synthetic intermediate. Its unique trifunctional arrangement—a Boc-protected amine, a hydroxyl group, and a nitro group—offers a versatile platform for the construction of complex molecular architectures. We will dissect its synthesis, elucidate the rationale behind the methodological choices, detail its characterization, and explore its applications as a precursor to valuable 2-amino-4-nitrophenol derivatives and other bioactive molecules. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this intermediate's synthetic potential.

Introduction: A Molecule of Strategic Importance

This compound is a substituted aromatic compound whose value lies in the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the amine functionality, allowing for selective reactions at other sites on the aromatic ring. The hydroxyl and nitro groups serve as handles for a variety of chemical transformations, including etherification, esterification, and reduction, respectively. This strategic arrangement makes it a valuable building block for the synthesis of a wide range of target molecules, most notably as a precursor to 2-amino-4-nitrophenol, a key component in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

The presence of the nitro group ortho to the hydroxyl group and meta to the carbamate significantly influences the reactivity of the aromatic ring, making this intermediate particularly useful for regioselective modifications. This guide will provide a comprehensive overview of the synthesis and utility of this important synthetic tool.

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthesis of this compound commences with the readily available starting material, 4-aminophenol. The synthetic strategy involves two key transformations: the protection of the amine functionality with a Boc group, followed by the regioselective nitration of the aromatic ring.

Step 1: N-Boc Protection of 4-Aminophenol

The initial step is the chemoselective protection of the amino group of 4-aminophenol. The Boc group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Experimental Protocol: Synthesis of tert-Butyl (4-hydroxyphenyl)carbamate

-

Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2 equivalents).

-

Addition of Boc Anhydride: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in THF dropwise while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford tert-butyl (4-hydroxyphenyl)carbamate as a white solid.

Causality of Experimental Choices:

-

Chemoselectivity: The amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation over O-acylation under these conditions.

-

Solvent System: A biphasic solvent system of THF and water ensures the solubility of both the polar 4-aminophenol and the nonpolar di-tert-butyl dicarbonate.

-

Base: Sodium bicarbonate is a mild base that neutralizes the acidic byproducts of the reaction without promoting significant hydrolysis of the Boc anhydride or the product.

Step 2: Regioselective Nitration

The second step involves the regioselective nitration of the Boc-protected 4-aminophenol. The directing effects of the hydroxyl and the N-Boc-amido groups are crucial in this transformation. The hydroxyl group is a strong activating, ortho-, para-director, while the N-Boc-amido group is also an activating, ortho-, para-director. Since the para position is blocked, the incoming electrophile (nitronium ion, NO₂⁺) is directed to the positions ortho to the hydroxyl group. Steric hindrance from the bulky Boc group can influence the regioselectivity, favoring nitration at the position ortho to the hydroxyl group and meta to the carbamate.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve tert-butyl (4-hydroxyphenyl)carbamate (1 equivalent) in glacial acetic acid at room temperature.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add a chilled mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, carefully pour the reaction mixture into ice-water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a yellow solid.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent, generating the highly electrophilic nitronium ion in situ.

-

Solvent: Acetic acid is a suitable solvent that can dissolve the starting material and is relatively stable to the nitrating conditions.

-

Temperature Control: Low temperature is critical to control the rate of the exothermic nitration reaction and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

| Analytical Technique | Expected Observations |

| Appearance | Yellow solid |

| Melting Point | Dependent on purity, should be a sharp range |

| ¹H NMR | Aromatic protons with distinct splitting patterns due to the substitution pattern, a singlet for the tert-butyl group protons, and signals for the NH and OH protons. A representative ¹H NMR (300 MHz, DMSO-d6) shows δ ppm: 10.95 (s, 1H), 9.61 (s, 1H), 7.95 (d, J = 2.7 Hz, 1H), 7.55 (d, J = 9.0 Hz, 1H), 7.28 (dd, J = 9.0, 2.7 Hz, 1H), 1.48 (s, 9H).[1] |

| ¹³C NMR | Resonances corresponding to the aromatic carbons (with shifts influenced by the electron-withdrawing nitro group and electron-donating hydroxyl and carbamate groups), the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching, N-H stretching, C=O stretching (carbamate), and N-O stretching (nitro group). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (C₁₁H₁₄N₂O₅, M.W. 254.24 g/mol ).[2] |

Applications as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor to 2-amino-4-nitrophenol and its derivatives.

Synthesis of 2-Amino-4-nitrophenol

The Boc protecting group can be readily removed under acidic conditions to unmask the free amine, yielding 2-amino-4-nitrophenol. This compound is a valuable intermediate in the synthesis of various dyes and pharmaceuticals.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, to the solution at room temperature.

-

Reaction: Stir the mixture for 1-4 hours. The deprotection is typically rapid and can be monitored by TLC.

-

Workup: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a mild base to afford the free amine, 2-amino-4-nitrophenol.

Further Synthetic Transformations

Beyond its use as a precursor to 2-amino-4-nitrophenol, the title compound can undergo a variety of other transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diaminophenol derivative. This opens up avenues for the synthesis of various heterocyclic compounds and other complex molecules.

-

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity into the molecular scaffold.

-

Cross-Coupling Reactions: The aromatic ring can participate in various cross-coupling reactions, allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.

Conclusion

This compound is a strategically designed synthetic intermediate that provides a versatile and efficient entry point to a range of valuable chemical entities. Its synthesis from readily available starting materials is straightforward, and the orthogonal nature of its functional groups allows for a high degree of control in subsequent synthetic manipulations. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its importance as a tool for researchers and professionals in the chemical and pharmaceutical industries. The methodologies and insights presented herein are intended to facilitate the effective utilization of this valuable building block in the pursuit of novel molecular discovery and development.

References

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

- Zhao, B., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(5), 1035-1047.

- Supporting Information for a relevant chemical synthesis. (n.d.).

- Preparation method of 2-amino-4-nitrophenol. (2016). CN105801440A.

- Process for the preparation of 2-amino-4-nitrophenol. (1982). US4329503A.

- Method for producing 2-amino-4-nitrophenol. (1981). DE3002254A1.

- Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives Enabled by a Quasi-Divided Cell Approach. (n.d.). The Royal Society of Chemistry.

- Alsughayer, A., et al. (2011). 1 H NMR and 13 C NMR of the prepared compounds.

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

- CATO. (n.d.). 197442-80-1 | tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate.

- Tye, H., et al. (2002). 4-Nitrophenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1304-o1305.

- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

- Process for making aminoalkylphenyl carbamates and intermedi

-

PubChem. (n.d.). tert-Butyl 4-nitrophenylcarbamate. Retrieved from [Link]

- Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. (2006). Tetrahedron Letters, 47(36), 6371-6374.

- Njoroge, F. G., et al. (1998). Highly Regioselective Nitration Reactions Provide a Versatile Method of Functionalizing Benzocycloheptapyridine Tricyclic Ring Systems: Application toward Preparation of Nanomolar Inhibitors of Farnesyl Protein Transferase. The Journal of Organic Chemistry, 63(3), 445-451.

- Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. (2008). Molecules, 13(5), 1081-1093.

- Sathunuru, R., et al. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)

- Synthesis of carbamates 7–9. Reagents and conditions. (n.d.).

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2011). International Journal of Organic Chemistry, 1(3), 73-78.

- Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. (n.d.).

- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.

-

PubChem. (n.d.). Tert-butyl n-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate. Retrieved from [Link]

- Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (2005). Bioorganic & Medicinal Chemistry, 13(8), 2759-2767.

- Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)

-

Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). tert-Butyl (4-nitrophenyl)carbamate. Retrieved from a product page of a chemical supplier.

- ChemicalBook. (n.d.). tert-butyl N-[(2S)-2-hydroxy-2-(4-hydroxy-3-nitro-phenyl)ethyl]carbamate. Retrieved from a product page of a chemical supplier.

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate

This guide provides a comprehensive technical overview of the synthetic pathways for obtaining tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate, a valuable intermediate in pharmaceutical and chemical research. The document is structured to provide not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for selecting a particular synthetic route.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its trifunctional nature, possessing a Boc-protected amine, a hydroxyl group, and a nitro group on an aromatic scaffold, allows for diverse chemical modifications. This guide will explore the primary and alternative synthetic strategies, offering researchers the flexibility to choose a method best suited to their laboratory capabilities and starting material availability.

Strategic Approaches to Synthesis

Two principal retrosynthetic disconnections are considered for the synthesis of this compound. The primary and most established route commences with the readily available and cost-effective 4-aminophenol. An alternative approach begins with the Boc-protected 4-hydroxyphenylamine, tert-butyl (4-hydroxyphenyl)carbamate.

Primary Synthetic Route: From 4-Aminophenol

This strategy involves a multi-step process that hinges on the initial protection of the highly reactive amino group of 4-aminophenol, followed by regioselective nitration and subsequent manipulations of the protecting groups to arrive at the target molecule.

Diagram of the Primary Synthetic Workflow

Caption: Primary synthetic route from 4-aminophenol.

Alternative Synthetic Route: From tert-Butyl (4-hydroxyphenyl)carbamate

This more direct approach leverages the selective nitration of a pre-functionalized starting material. The success of this route is contingent on achieving high regioselectivity during the nitration step to favor the introduction of the nitro group at the ortho position to the hydroxyl group.

Diagram of the Alternative Synthetic Workflow

Caption: Alternative synthetic route from a Boc-protected precursor.

Comparison of Starting Materials

The choice of starting material is a critical decision in synthesis design, impacting cost, efficiency, and the number of synthetic steps.

| Starting Material | Chemical Structure | Advantages | Disadvantages |

| 4-Aminophenol |  | Readily available, low cost. | Multi-step synthesis required, involving protection and deprotection. |

| tert-Butyl (4-hydroxyphenyl)carbamate |  | Fewer synthetic steps. | Higher cost of starting material, potential for regioselectivity issues during nitration.[1] |

Detailed Experimental Protocols

Protocol 1: Synthesis via the Primary Route from 4-Aminophenol

This protocol is divided into four main stages, culminating in the desired product.

Stage 1: Acetylation of 4-Aminophenol

-

Objective: To protect the amino group as an acetamide to prevent its oxidation during the subsequent nitration step and to direct the nitration to the ortho position of the hydroxyl group.

-

Materials: 4-Aminophenol, Acetic Anhydride, Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminophenol (1 equivalent) with glacial acetic acid (2-3 volumes).

-

To this suspension, add acetic anhydride (1.1-1.2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid N-(4-hydroxyphenyl)acetamide by filtration, wash with cold water, and dry under vacuum.

-

Stage 2: Nitration of N-(4-hydroxyphenyl)acetamide

-

Objective: To introduce a nitro group onto the aromatic ring, primarily at the position ortho to the activating hydroxyl group.

-

Materials: N-(4-hydroxyphenyl)acetamide, Nitric Acid (concentrated), Sulfuric Acid (concentrated).

-

Procedure:

-

In a flask cooled in an ice-salt bath, dissolve N-(4-hydroxyphenyl)acetamide (1 equivalent) in concentrated sulfuric acid.

-

Maintain the temperature below 5 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise with constant stirring.

-

After the addition is complete, continue stirring at a low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain N-(4-hydroxy-2-nitrophenyl)acetamide.

-

Stage 3: Hydrolysis of N-(4-hydroxy-2-nitrophenyl)acetamide

-

Objective: To deprotect the amino group by hydrolyzing the acetamide to yield the key intermediate, 4-amino-2-nitrophenol.

-

Materials: N-(4-hydroxy-2-nitrophenyl)acetamide, Hydrochloric Acid or Sodium Hydroxide solution.

-

Procedure (Acidic Hydrolysis):

-

Suspend N-(4-hydroxy-2-nitrophenyl)acetamide (1 equivalent) in a solution of dilute hydrochloric acid (e.g., 10-15%).

-

Heat the mixture to reflux for 2-4 hours until a clear solution is obtained.

-

Cool the solution and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate 4-amino-2-nitrophenol.

-

Filter the product, wash with water, and dry.

-

Stage 4: Boc Protection of 4-Amino-2-nitrophenol

-

Objective: To chemoselectively protect the amino group of 4-amino-2-nitrophenol with a tert-butoxycarbonyl (Boc) group. This step is crucial for achieving the final product without protecting the phenolic hydroxyl group.[2][3]

-

Materials: 4-Amino-2-nitrophenol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF), or a biphasic system (e.g., Dichloromethane/water with a base).

-

Procedure:

-

Dissolve 4-amino-2-nitrophenol (1 equivalent) in a suitable solvent such as THF.

-

Add triethylamine (1.1-1.5 equivalents) to the solution.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield pure this compound.

-

Protocol 2: Synthesis via the Alternative Route from tert-Butyl (4-hydroxyphenyl)carbamate

This protocol offers a more concise pathway to the target molecule.

-

Objective: To achieve regioselective ortho-nitration of the Boc-protected aminophenol.[4]

-

Materials: tert-Butyl (4-hydroxyphenyl)carbamate, tert-Butyl nitrite (TBN), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve tert-butyl (4-hydroxyphenyl)carbamate (1 equivalent) in an appropriate solvent like DCM or THF in a round-bottom flask.

-

To this solution, add tert-butyl nitrite (1.2-1.5 equivalents) at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the formation of the yellow product by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.

-

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through in-process monitoring and final product characterization.

-

Thin Layer Chromatography (TLC): At each stage of the synthesis, TLC should be employed to monitor the consumption of starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.

-

Spectroscopic Analysis: The identity and purity of the intermediates and the final product must be confirmed by standard spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule (e.g., -OH, -NH, -C=O, -NO₂).

-

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies. The route starting from 4-aminophenol is a robust, multi-step process that is economically viable for large-scale production due to the low cost of the initial starting material. The alternative route, commencing with tert-butyl (4-hydroxyphenyl)carbamate, offers a more streamlined approach, which may be preferable for smaller-scale laboratory syntheses where the higher cost of the starting material is less of a concern. The choice between these routes will ultimately depend on the specific needs and resources of the research team. Both pathways, when executed with care and monitored appropriately, provide reliable access to this versatile synthetic intermediate.

References

- Patil, S. M., Tandon, R., & Tandon, N. (2021). Chemoselective Boc protection of phenols and amino alcohols.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.

- Chankeshwara, S. V., & Chakraborti, A. K. (2006).

- Koley, D., & Colón, O. C. (2007). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 9(18), 3555–3558.

- Shaikh, A. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1135-1146.

- BenchChem. (2025). An In-Depth Technical Guide to 4-Amino-2-nitrophenol (CAS Number 119-34-6).

- Tye, H., et al. (2008). 4-Nitrophenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o404.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Vacondio, F., et al. (2015).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol from 2,4-dinitrophenol.

- BenchChem. (2025). Application Notes and Protocols: tert-Butyl Carbamate as a Directing Group in ortho-Metalation.

- Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Synthesis, 2008(19), 3126-3130.

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- BenchChem. (2025). An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals.

- U.S. Patent No. 4,329,503A. (1982).

- Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Hassner, A., et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.

- Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5.

- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13.

- Alzeer, J., & Luedtke, N. W. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry, 49(4), 931-935.

- German Patent No. DE3002254A1. (1981). METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.

- Pittelkow, M., et al. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 199.

- Pharmalego. (n.d.). tert-butyl (4-hydroxyphenyl)carbamate.

Sources

- 1. CAS:54840-15-2 | C11H15NO3 | tert-butyl (4-hydroxyphenyl)carbamate | Pharmalego [pharmalego.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

understanding the reactivity of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate

An In-Depth Technical Guide to the Reactivity of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate